2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
Description
BenchChem offers high-quality 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12-21-17(22-27-12)16-15-8-3-2-4-9-23(15)19(26)24(18(16)25)11-13-6-5-7-14(20)10-13/h5-7,10H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGMAZKMRYAOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.77 g/mol. Its structure includes a tetrahydropyrimido core fused with an oxadiazole moiety and a chlorobenzyl group. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole-containing compounds demonstrate strong bactericidal effects against various bacterial strains including Staphylococcus spp. and Escherichia coli . The mechanism of action is believed to involve interference with bacterial biofilm formation and disruption of cellular processes due to the presence of the oxadiazole ring .
2. Cytotoxic Activity
Cytotoxicity assays have been performed on various cancer cell lines to assess the potential anti-cancer properties of this compound. Notably:
- The compound exhibited significant cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective cell growth inhibition .
- Further studies revealed that compounds bearing electron-withdrawing groups (like chlorine) demonstrated enhanced cytotoxicity compared to their counterparts without such groups .
3. Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been investigated:
- Preliminary findings suggest that it may inhibit acetylcholinesterase (AChE) and urease , which are crucial in various physiological processes and disease mechanisms .
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety in the structure of 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione may enhance its efficacy against various bacterial strains. For instance, compounds similar to this have shown promising results against resistant strains of Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The oxadiazole derivatives are also being studied for their antiviral potential. Some studies suggest that these compounds can inhibit viral replication mechanisms. Specifically, research into similar structures has demonstrated activity against viruses such as hepatitis C and influenza . The unique structural features of 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione may contribute to its effectiveness in this area.
Anti-inflammatory Effects
Compounds with similar structural frameworks have been evaluated for their anti-inflammatory properties. The presence of the pyrimidine and oxadiazole rings may play a crucial role in modulating inflammatory pathways. For example, studies on related compounds have indicated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
Table 1: Structure-Activity Relationship Insights
| Compound Structure | Activity Type | Key Findings |
|---|---|---|
| Oxadiazole Derivative | Antimicrobial | Effective against resistant bacterial strains |
| Pyrimidine Derivative | Antiviral | Inhibitory effects on viral replication |
| Mixed Moiety | Anti-inflammatory | Significant COX inhibition observed |
Understanding the structure-activity relationship of this compound can guide further modifications to enhance its pharmacological properties.
Case Study 1: Antiviral Screening
In a recent study focusing on oxadiazole derivatives similar to 2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione:
- Objective : To evaluate antiviral activity against hepatitis C.
- Results : Compounds showed EC50 values in the nanomolar range indicating strong antiviral potential .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
